3,5-dimethoxy-N-methylaniline hydrochloride
Overview
Description
3,5-Dimethoxy-N-methylaniline hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is a derivative of aniline, featuring methoxy groups at the 3 and 5 positions and a methyl group attached to the nitrogen atom. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethoxyaniline as the starting material.
Methylation Reaction: The aniline is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group on the nitrogen atom.
Acidification: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: The corresponding amine.
Substitution Products: Halogenated or other substituted derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-methylaniline hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-methylaniline hydrochloride exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Comparison with Similar Compounds
3,5-Dimethoxy-N-methylaniline hydrochloride is similar to other aniline derivatives, such as 2,6-dimethoxy-N-methylaniline and 3,4-dimethoxy-N-methylaniline. its unique substitution pattern at the 3 and 5 positions gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3,5-dimethoxy-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-7-4-8(11-2)6-9(5-7)12-3;/h4-6,10H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBYWPFUBWFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-05-8 | |
Record name | 3,5-dimethoxy-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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